11-O-Siamenoside I
Description
Contextualization within Cucurbitane-Type Triterpenoid (B12794562) Glycosides
11-O-Siamenoside I belongs to the cucurbitane family of triterpenoid glycosides, a class of natural compounds characterized by a tetracyclic cucurbitane skeleton. mdpi.com These compounds are predominantly found in plants of the Cucurbitaceae family, such as the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. mdpi.comresearchgate.net This fruit has been utilized for centuries in traditional Chinese medicine. mdpi.comresearchgate.net
The defining feature of these glycosides is a core aglycone structure, mogrol (B2503665), attached to a varying number of glucose units. nih.gov this compound is specifically a mogroside, a group of compounds responsible for the intense sweet taste of monk fruit. mdpi.comresearchgate.net The biosynthesis of these compounds follows the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene (B107256) to form cucurbitadienol (B1255190), the precursor to mogrol and other mogrosides. nih.govoup.com Subsequent modifications, including oxidation and glycosylation, are catalyzed by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs), leading to the diverse array of mogrosides found in the plant. nih.govoup.comuniprot.org
Significance of this compound as a Research Target
The significance of this compound as a research target stems primarily from its remarkable sweetness. It is recognized as one of the sweetest among all mogrosides, with a sweetness level reported to be 563 times that of a 5% sucrose (B13894) solution. nih.gov This property makes it a compound of great interest for the development of natural, non-caloric sweeteners. caymanchem.comwikipedia.org
Beyond its intense sweetness, research has indicated potential bioactivities that warrant further investigation. Studies have suggested that siamenoside I may possess cancer chemopreventive properties. nih.gov For instance, it has been shown to inhibit the induction of the Epstein-Barr virus early antigen. nih.gov Such findings underscore the importance of this compound as a subject for phytochemical and pharmacological research, aiming to understand its metabolic pathways and potential applications. nih.govsemanticscholar.org The exploration of its biosynthesis also holds promise for biotechnological production of this valuable compound. google.com
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1 |
InChI Key |
LHUSGDBAZGIAEJ-RVICYKDASA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 11 O Siamenoside I
Botanical Sources and Distribution
Primary Sources: Siraitia grosvenorii and Related Species
11-O-Siamenoside I is a naturally occurring compound found primarily in the fruit of Siraitia grosvenorii, a plant belonging to the Cucurbitaceae family. maxapress.comgbpuat.res.in This plant, commonly known as monk fruit or Luo Han Guo, is renowned for its intensely sweet-tasting fruits. maxapress.comgbpuat.res.in The sweetness is attributed to a group of triterpenoid (B12794562) glycosides called mogrosides, with this compound being one of the identified constituents. maxapress.comuniprot.org Besides Siraitia grosvenorii, other species within the Siraitia genus are also recognized, although S. grosvenorii is the most widely cultivated. maxapress.comgbpuat.res.in
The fruit of Siraitia grosvenorii has a long history of use in traditional Chinese medicine and as a natural sweetener. maxapress.comgbpuat.res.in It contains a variety of bioactive compounds, including mogrosides, flavonoids, and polysaccharides. maxapress.comgbpuat.res.in Among the mogrosides, Siamenoside I is noted as another significant sweet component. maxapress.commaxapress.com
Geographic and Cultivar-Specific Variations
The cultivation of Siraitia grosvenorii is geographically concentrated, with the Guangxi province in Southern China being the principal region of cultivation for over two centuries, accounting for the vast majority of global production. gbpuat.res.in The plant thrives in specific environmental conditions, typically on the cool side of mountains at certain altitudes. maxapress.com
Research has indicated that the chemical composition of Siraitia grosvenorii, including the concentration of specific mogrosides, can be influenced by factors such as the cultivar and growing conditions. For instance, a study on the cultivar 'Qingpiguo' grown in Yongfu County, Guilin, China, involved the analysis of 23 different mogrosides, including this compound. mdpi.com Soil conditions, such as pH levels, can also impact the growth of the plant and potentially the accumulation of its chemical constituents. maxapress.com
Extraction Techniques from Plant Matrix
The extraction of this compound is part of the broader process of isolating mogrosides from the monk fruit.
Conventional Solvent-Based Extraction Approaches
Traditional methods for extracting mogrosides from Siraitia grosvenorii often involve the use of solvents. Hot water extraction, or decoction, is a simple and commonly used technique. maxapress.com However, the yield of mogrosides from this method can be low. maxapress.com To enhance the extraction efficiency, ethanol (B145695) is frequently employed as a solvent. mdpi.com
One documented method involves using 70% ethanol with a solid-to-liquid ratio of 1:15 at 70°C for 2 hours, resulting in a flavonoid yield of 0.58%. maxapress.com Another approach utilized 50% ethanol with a 1:20 solid-to-liquid ratio at 60°C, with shaking for 100 minutes over three extraction cycles, achieving a mogroside yield of 5.9%. mdpi.com Water-based extraction has also been optimized, with one process using a 1:15 material-to-liquid ratio and soaking for 30 minutes followed by three 60-minute extractions, yielding 5.6% mogrosides. mdpi.com
Advanced Extraction Technologies
To improve upon the limitations of conventional methods, advanced extraction technologies have been explored.
Microwave-Assisted Extraction (MAE) is a notable technique that utilizes microwave energy to heat the solvent and plant material, which can lead to higher extraction yields in a shorter time. maxapress.com Research has shown that MAE can be significantly more effective than traditional boiling methods. mdpi.com For example, using water as a solvent with a 1:8 solid-to-liquid ratio and microwave heating at 750 W for 15 minutes yielded 7.346 mg/g of mogrosides, which was higher than the 6.029 mg/g obtained through hot water extraction. maxapress.com In another study, 40% ethanol as a solvent with a 1:30 solid-to-liquid ratio and microwave power of 495 W for 6 minutes resulted in a yield of 0.8%. maxapress.com
Separation and Purification Strategies
Following extraction, the crude extract containing a mixture of compounds, including this compound, undergoes separation and purification to isolate the desired glycoside.
A common strategy involves the use of macroporous resin column chromatography. maxapress.comgoogle.com The extract is passed through the resin, which adsorbs the mogrosides. Subsequently, the mogrosides are eluted using a solvent, often ethanol. maxapress.com
Further purification can be achieved through techniques such as flash chromatography. ajol.info One study detailed the use of a C-18 column with a gradient of methanol (B129727) and water to separate different mogrosides, including Siamenoside I. jocpr.com For high-purity isolation, a multi-step chromatographic process can be employed. A patented method describes obtaining a crude product of Siamenoside I using an ODS (octadecylsilyl) column, followed by Sephadex LH-20 column chromatography with gradient elution using ethanol to yield a refined product. google.com This multi-column approach, utilizing different separation mechanisms, allows for the isolation of high-purity compounds. google.com
Chromatographic Methodologies for Enrichment and Isolation
Chromatography is a fundamental technique for the separation and purification of individual components from a complex mixture, making it indispensable for isolating phytoconstituents like this compound. scirp.org The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. scirp.org For the isolation of this compound and other mogrosides, reversed-phase chromatography is a commonly employed strategy. thermofisher.com
Initial purification of the crude extract from Siraitia grosvenorii often involves the use of macroporous resin columns. nih.govwur.nl This step helps in the preliminary separation of the mogrosides from other plant constituents.
For finer separation and isolation, low-pressure flash chromatography systems are utilized. A study detailing the phytochemical analysis of commercial Siraitia grosvenorii extracts employed a Biotage Flash chromatography system equipped with a reversed-phase C-18 column. thermofisher.com This system uses a gradient solvent system, typically a mixture of methanol (MeOH) and water (H₂O), to elute the compounds. thermofisher.com The fractions are monitored by UV detection, often at a wavelength of 210 nm, as mogrosides are weak UV absorbers. thermofisher.com Through repeated flash chromatography, specific compounds can be isolated. For instance, a crude extract was subjected to repeated purification with a gradient of 30-60% MeOH/H₂O to afford pure siamenoside I. thermofisher.com
High-Performance Liquid Chromatography (HPLC) is another powerful tool used for both the analysis and purification of this compound. thermofisher.come3s-conferences.org Analytical HPLC with a C18 column can be used to identify and quantify the presence of the compound in various fractions. thermofisher.com For obtaining larger quantities of the pure compound, preparative HPLC is employed, which operates on the same principles as analytical HPLC but on a larger scale. e3s-conferences.orgwur.nl
Thin-Layer Chromatography (TLC) is also used as a rapid, qualitative method to identify the presence of mogrosides in different fractions during the isolation process. thermofisher.com
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Flash Chromatography | Reversed-Phase C-18 | Methanol/Water Gradient (e.g., 30-60% MeOH/H₂O) | Purification and Isolation | thermofisher.com |
| Macroporous Resin Chromatography | e.g., D101, AB-8 | Water followed by Ethanol/Water | Initial Enrichment | wur.nl |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C-18 | Acetonitrile/Water or Methanol/Water | Analysis and Preparative Isolation | thermofisher.comdergipark.org.tr |
| Thin-Layer Chromatography (TLC) | Silica Gel C18 | Methanol/Water (e.g., 65:35 MeOH/H₂O) | Qualitative Identification | thermofisher.com |
Membrane-Based Separation Techniques
Membrane-based separation is an increasingly utilized technology for the purification and concentration of natural products, offering a "green" processing method with low environmental impact. e3s-conferences.orgmaxapress.com This technology separates components based on molecular size and shape using semi-permeable membranes. In the context of mogroside processing, membrane filtration serves as a key step to purify the crude extract obtained from Siraitia grosvenorii. google.commaxapress.com
The process typically involves a sequence of different membrane filtration types, such as ultrafiltration (UF) and nanofiltration (NF). google.comscirp.org
Ultrafiltration (UF) is often used as an initial clarification step after the primary extraction. The crude extract is passed through a UF membrane to remove large molecular weight impurities like proteins and polysaccharides. google.com A patented method for extracting high-purity mogrosides describes using an ultrafiltration membrane to treat the extract. google.com This step improves the purity of the solution before it undergoes further concentration.
Nanofiltration (NF) follows the ultrafiltration step. The permeate from the UF membrane, which contains the smaller mogroside molecules, is then processed through a nanofiltration membrane. google.comscirp.org NF membranes have a smaller pore size, allowing them to retain the target mogrosides while allowing water, minerals, and other very small molecules to pass through. wur.nle3s-conferences.org This results in a concentrated solution of mogrosides. google.com A patent for extracting high-purity Mogroside V specifies using a nanofiltration membrane with a molecular weight cut-off (MWCO) of 600-1000 Daltons to separate and purify the mogroside-rich filtrate. google.com Another integrated process mentions using a 3,000 Da MWCO nanofiltration membrane to concentrate mogrosides.
This integrated membrane system (UF followed by NF) provides an efficient method for separating and concentrating mogrosides, including this compound, from the crude plant extract, eliminating the need for organic solvents and facilitating large-scale industrial production. google.com
| Technique | Membrane Type/MWCO* | Purpose | Reference |
|---|---|---|---|
| Ultrafiltration (UF) | e.g., 20,000 - 30,000 Da | Removal of large impurities (polysaccharides, proteins) | google.comscirp.org |
| Nanofiltration (NF) | e.g., 600 - 3,000 Da | Concentration of mogrosides; removal of water and minerals | google.com |
*MWCO: Molecular Weight Cut-Off in Daltons
Biosynthesis and Metabolic Pathways of 11 O Siamenoside I
Mogroside Biosynthesis Precursors and Pathways
The journey to 11-O-Siamenoside I starts with the creation of its core structure, mogrol (B2503665), which belongs to the cucurbitane family of triterpenoids. pnas.orgresearchgate.net This process involves several key enzymes and intermediate compounds. wikipedia.org
Role of Squalene (B77637) and 2,3-Oxidosqualene (B107256) in Triterpenoid (B12794562) Formation
The biosynthesis of all mogrosides, including this compound, originates from the precursor molecule squalene. mdpi.commdpi.com Squalene undergoes epoxidation, a reaction catalyzed by the enzyme squalene epoxidase (SQE), to form 2,3-oxidosqualene. mdpi.comnih.gov This cyclization of 2,3-oxidosqualene is a critical branch point, directing carbon flow towards the synthesis of various triterpenoids and sterols. nih.gov
Interestingly, the pathway in S. grosvenorii can also involve a further epoxidation step. Squalene epoxidase can convert 2,3-oxidosqualene into 2,3;22,23-dioxidosqualene. nih.govmdpi.com This latter molecule is a key precursor for the specific cucurbitane skeleton of mogrosides. mdpi.com
Cucurbitadienol (B1255190) Synthase (CS) and Related Enzyme Catalysis
The cyclization of the oxidosqualene precursors is a pivotal step managed by triterpene cyclases, specifically cucurbitadienol synthase (CS). pnas.org This enzyme catalyzes the transformation of 2,3-oxidosqualene into the foundational triterpenoid skeleton, cucurbitadienol. oup.comoup.com In S. grosvenorii, the cucurbitadienol synthase (SgCS) has been shown to cyclize both 2,3-oxidosqualene and 2,3;22,23-dioxidosqualene, yielding cucurbitadienol and 24,25-monoepoxycucurbitadienol, respectively. pnas.org This dual capability highlights a crucial step in forming the specific mogroside framework.
Subsequent Hydroxylation and Epoxidation Steps via Epoxide Hydrolase (EPH) and Cytochrome P450s (CYP450)
Following the formation of the cucurbitadienol skeleton, a series of modifications occur to produce the aglycone mogrol. These reactions are primarily catalyzed by two families of enzymes: Cytochrome P450 monooxygenases (CYP450) and epoxide hydrolases (EPH). wikipedia.orgmdpi.com
The formation of the characteristic trans-24,25-hydroxyl group on the mogrol structure is a unique feature. This is achieved when an epoxide hydrolase (EPH) acts on 24,25-epoxycucurbitadienol, opening the epoxide ring to form a diol. pnas.orgmdpi.com Specifically, the enzyme SgEPH3 has been identified as responsible for this hydroxylation, producing trans-24,25-dihydroxycucurbitadienol. nih.gov
Concurrently, Cytochrome P450 enzymes are responsible for hydroxylations at other positions of the molecule. pnas.orgoup.com For instance, CYP87D18, a multifunctional enzyme, is known to catalyze the oxidation at the C-11 position, a key step in converting cucurbitadienol to mogrol. mdpi.comuniprot.org These sequential oxidation and hydroxylation events ultimately yield the tetra-hydroxylated mogrol, the direct precursor for glycosylation. pnas.org
Glycosylation Stages Leading to this compound
Once mogrol is synthesized, it undergoes a series of glycosylation steps, where glucose molecules are sequentially added to the mogrol backbone. This process is what generates the diversity of mogrosides and their varying sweetness levels.
UDP-Glucosyltransferase (UGT) Family Involvement (e.g., UGT94-289-3)
The addition of glucose units is catalyzed by a large family of enzymes known as UDP-glucosyltransferases (UGTs). researchgate.net These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the mogrol acceptor molecule. researchgate.net
A key enzyme in the later stages of mogroside biosynthesis is UGT94-289-3. mdpi.com This specific UGT is responsible for the continuous glycosylation of early-stage mogrosides, leading to the formation of the more complex and sweeter compounds, including Siamenoside I and Mogroside V. researchgate.netnih.gov UGT94-289-3 exhibits promiscuous substrate recognition, allowing it to catalyze the addition of glucose to different positions on the growing glycoside chain. researchgate.netnih.gov
Sequential Glycosylation Patterns and Intermediates (e.g., Mogroside IIE)
The biosynthesis of this compound follows a structured sequence of glycosylation. The process begins with the formation of less glycosylated, bitter-tasting mogrosides. mdpi.com A crucial intermediate in this pathway is Mogroside IIE, which contains two glucose units. mdpi.commdpi.com
Mogroside IIE serves as a primary substrate for the enzyme UGT94-289-3. mdpi.commdpi.com This enzyme catalyzes further glycosylation, leading to the formation of mogrosides with more glucose units. The pathway can proceed through intermediates like Mogroside III. mdpi.com Through continuous glycosylation catalyzed by UGT94-289-3, Mogroside IIE is ultimately converted into Siamenoside I (which has four glucose units) and other highly glycosylated mogrosides like Mogroside V. mdpi.comresearchgate.net This sequential addition of glucose moieties is what determines the final structure and sweetness of the resulting mogroside. mdpi.com
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme Family | Specific Enzyme (from S. grosvenorii) | Abbreviation | Function in Pathway |
| Squalene Epoxidase | SgSQE1, SgSQE2 | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene and 2,3;22,23-dioxidosqualene. nih.govmdpi.com |
| Triterpene Synthase | Cucurbitadienol Synthase | CS | Cyclizes 2,3-oxidosqualene to cucurbitadienol or 2,3;22,23-dioxidosqualene to 24,25-epoxycucurbitadienol. pnas.org |
| Epoxide Hydrolase | SgEPH3 | EPH | Catalyzes the hydroxylation of 24,25-epoxycucurbitadienol to form trans-24,25-dihydroxycucurbitadienol. pnas.orgnih.gov |
| Cytochrome P450 | CYP87D18 | CYP450 | Mediates oxidation at the C-11 position of the cucurbitadienol skeleton. mdpi.comuniprot.org |
| UDP-Glucosyltransferase | UGT94-289-3 | UGT | Catalyzes the sequential addition of glucose units to mogroside intermediates to form highly glycosylated mogrosides. mdpi.comresearchgate.netnih.gov |
Table 2: Sequential Glycosylation Leading to this compound
| Precursor/Intermediate | Key Enzyme | Product | Number of Glucose Units |
| Mogrol | UGTs (e.g., UGT720) | Mogroside IIE | 2 |
| Mogroside IIE | UGT94-289-3 | Mogroside III | 3 |
| Mogroside III | UGT94-289-3 | This compound | 4 |
In Vivo Metabolism Studies (Non-Human Models)
The metabolism of this compound has been investigated in non-human models to understand its biotransformation and distribution within a living system. These studies, primarily conducted in rats, have revealed a complex series of metabolic reactions that alter the structure of the parent compound.
Identification of Metabolic Transformations in Animal Models (e.g., Rats)
In vivo studies in rats have demonstrated that this compound undergoes extensive metabolism, leading to the formation of numerous metabolites. researchgate.netsemanticscholar.orgnih.gov A significant study identified 86 new metabolites in rats, indicating a complex metabolic fate for this compound. semanticscholar.orgnih.gov The primary metabolic reactions observed include deglycosylation, hydroxylation, dehydrogenation, isomerization, and deoxygenation. researchgate.netsemanticscholar.orgnih.gov
Deglycosylation, the removal of sugar moieties, is a key metabolic pathway for this compound in rats. researchgate.netsemanticscholar.org This process is a common fate for many mogrosides, where the glycosidic bonds are cleaved to produce secondary glycosides and eventually the aglycone, mogrol. researchgate.netresearchgate.net The deglycosylation of this compound contributes to the diversity of its metabolites found in vivo. semanticscholar.org
Hydroxylation, the addition of hydroxyl (-OH) groups, and dehydrogenation, the removal of hydrogen atoms, are also significant metabolic transformations of this compound in rats. researchgate.netsemanticscholar.orgchemicalbook.com These reactions modify the polarity and reactivity of the molecule, facilitating further metabolism or excretion. The identification of various hydroxylated and dehydrogenated metabolites underscores the role of oxidative enzymes in the biotransformation of this compound. semanticscholar.org
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, and deoxygenation, the removal of oxygen atoms, have been identified as metabolic reactions for this compound in rats. researchgate.netsemanticscholar.orgchemicalbook.com Deoxygenation, in particular, has been noted as a novel metabolic reaction for mogrosides. semanticscholar.orgnih.gov These transformations further contribute to the structural diversity of the metabolites produced from the parent compound. semanticscholar.org
Distribution Profile of this compound and its Metabolites in Organ Systems
Following administration in rats, this compound and its numerous metabolites have been found to distribute to various organs. researchgate.netsemanticscholar.orgnih.gov The primary sites of distribution are the intestine, stomach, kidney, and brain. researchgate.netsemanticscholar.orgnih.govresearchgate.net One of its major metabolites, Mogroside IIIE, has been reported to be the most widely distributed. researchgate.netsemanticscholar.orgebi.ac.uk
A detailed analysis of the number of metabolites detected in different organs revealed the following distribution pattern: stomach (22 metabolites), intestines (20 metabolites), brain (15 metabolites), kidneys (14 metabolites), liver (7 metabolites), spleen (7 metabolites), lungs (4 metabolites), and heart (2 metabolites). researchgate.net No metabolites were detected in the muscles. semanticscholar.org
Table 1: Distribution of this compound Metabolites in Rat Organs
| Organ | Number of Metabolites Detected |
| Stomach | 22 |
| Intestines | 20 |
| Brain | 15 |
| Kidneys | 14 |
| Liver | 7 |
| Spleen | 7 |
| Lungs | 4 |
| Heart | 2 |
| Muscles | 0 |
Data sourced from a study on the distribution of siamenoside I and its metabolites in rats. researchgate.net
Novel Metabolic Reactions Discovered
Research into the metabolism of this compound has led to the discovery of novel metabolic reactions for the mogroside class of compounds. researchgate.netsemanticscholar.org Specifically, deoxygenation, pentahydroxylation (the addition of five hydroxyl groups), and didehydrogenation (the removal of two pairs of hydrogen atoms) were identified as previously unreported metabolic pathways for mogrosides in vivo. researchgate.netsemanticscholar.orgnih.govnih.gov These findings expand the understanding of how these complex natural compounds are processed within the body.
Enzymatic and Biotechnological Production Approaches for 11 O Siamenoside I
Bioconversion Strategies Utilizing Microorganisms
Microorganisms equipped with specific enzymatic machinery offer a promising avenue for the targeted conversion of mogrosides. Fungi and yeasts have been identified as effective biocatalysts for producing 11-O-Siamenoside I.
Endophytic fungi, which reside within plant tissues, are a rich source of novel biocatalysts, including glycoside hydrolases capable of modifying natural compounds. nih.govfigshare.com Research has demonstrated their potential in the specific biotransformation of mogrosides. nih.gov
One notable example is the endophytic fungus Muyocopron sp. A5, which has shown high efficiency and selectivity in converting Mogroside V into this compound. nih.govfigshare.com During the early stages of fermentation (1-2 days), this strain selectively hydrolyzes Mogroside V to produce this compound as a major intermediate product before further conversion to other mogrosides like Mogroside II E. nih.gov Under optimized fermentation conditions, Muyocopron sp. A5 was able to convert 7.5 g/L of Mogroside V, producing 4.88 g/L of this compound within just 36 hours. nih.govfigshare.comdntb.gov.ua This represents a conversion rate where this compound accounted for 88.74% of the total mogrosides. nih.gov The high substrate tolerance and product yield of Muyocopron sp. A5 highlight the significant potential of plant endophytic fungi for the large-scale industrial production of this compound. nih.gov
Table 1: Bioconversion of Mogroside V by Muyocopron sp. A5
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Muyocopron sp. A5 | nih.gov |
| Substrate | Mogroside V | nih.govfigshare.com |
| Initial Substrate Concentration | 7.5 g/L | nih.govfigshare.com |
| Product | This compound | nih.gov |
| Product Concentration | 4.88 g/L | nih.govfigshare.comdntb.gov.ua |
| Fermentation Time | 36 hours | nih.govfigshare.com |
| Product Percentage of Total Mogrosides | 88.74% | nih.gov |
Various yeast strains have been investigated for their ability to transform mogrosides due to their inherent glucosidase activity. nih.govresearchgate.net Yeasts such as Kluyveromyces marxianus, Candida kefyr, and Candida utilis can convert Mogroside V into a mixture that includes this compound and Mogroside III E after seven days of fermentation. google.com The bioconversion process in yeast primarily involves the deglucosylation at specific positions on the mogrol (B2503665) backbone. researchgate.net
Research has identified a specific β-glucosidase, DbExg1, as a key enzyme responsible for the conversion of Mogroside V to this compound. google.comwipo.int By utilizing microorganisms that express the DbExg1 protein, it is possible to preferentially produce this compound from mogroside extracts. google.comwipo.int This enzymatic approach provides a feasible method for producing large quantities of this natural sweetener for industrial applications. google.com While some yeasts like Yarrowia lipolytica and Debaryomyces hansenii showed no transformation activity, others like Saccharomyces cerevisiae tend to convert Mogroside V completely into Mogroside III E. google.com This highlights the importance of selecting specific yeast strains and enzymes for targeted production of this compound. researchgate.netgoogle.com
Enzyme Immobilization Techniques for Enhanced Production
Immobilizing enzymes on solid supports is a critical strategy for enhancing their stability, reusability, and suitability for continuous industrial processes. This technique has been successfully applied to the production of this compound.
β-Glucosidase is the key enzyme responsible for the hydrolysis of glycosidic bonds in mogrosides. nih.gov Immobilizing this enzyme allows for controlled conversion of Mogroside V into intermediate products like this compound. mdpi.comnih.gov A common method involves covalently immobilizing β-glucosidase onto carriers such as glass spheres or microspheres using a cross-linking agent like glutaraldehyde. mdpi.comnih.govnih.gov
The optimal conditions for the immobilization process itself have been identified, including a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and an enzyme binding time of 12 hours. mdpi.comnih.govresearchgate.net Once immobilized, the enzyme exhibits optimal activity at a pH of 5 and a temperature of 60°C. mdpi.comnih.govresearchgate.net Immobilized β-glucosidase demonstrates excellent stability and reusability, retaining over 80% of its activity after 50 days of storage and being reusable for at least 10 cycles. nih.govnih.gov This robustness is crucial for cost-effective, large-scale production. mdpi.com
Table 2: Properties of Immobilized β-Glucosidase for Mogroside Conversion
| Parameter | Condition/Value | Reference |
|---|---|---|
| Enzyme | β-Glucosidase | mdpi.comnih.gov |
| Carrier | Glass spheres/microspheres | mdpi.comnih.gov |
| Immobilization Method | Covalent bonding with glutaraldehyde | mdpi.com |
| Optimal Reaction pH | 5.0 | mdpi.comnih.gov |
| Optimal Reaction Temperature | 60°C | mdpi.comnih.gov |
| Storage Stability | >80% activity after 50 days | nih.govnih.gov |
| Reusability | Maintained for at least 10 cycles | nih.govnih.gov |
For continuous production, immobilized enzymes are integrated into bioreactor systems. nih.gov A packed bed reactor is a common design, where the carrier with the immobilized β-glucosidase (e.g., glass microspheres) is packed into a column. nih.govmdpi.com This design allows for a continuous flow of the substrate solution (Siraitia grosvenorii extract) through the column, facilitating the enzymatic conversion. mdpi.comresearchgate.net
A key parameter for optimizing the production of this compound in such a bioreactor is the flow rate of the substrate solution. nih.govmdpi.com The flow rate determines the reaction time; a slower flow rate allows for a longer reaction time, leading to more complete hydrolysis into final products like Mogroside IIIE. nih.gov Conversely, a faster flow rate results in a shorter reaction time, favoring the accumulation of intermediate products. nih.gov Research has shown that the highest concentration of this compound is achieved at a specific flow rate of 0.3 mL/min. nih.govmdpi.comnih.govresearchgate.net This ability to control the product profile by simply adjusting the flow rate makes the immobilized enzyme bioreactor a highly efficient and controllable system for industrial-scale production of specific mogrosides. nih.govmdpi.com
Glycosyltransferase Engineering for Improved Synthesis
While hydrolysis of Mogroside V is a common route, another advanced approach is the synthesis of this compound from a simpler precursor, Mogroside IIIE, through glycosylation. This requires the use of UDP-glycosyltransferases (UGTs), enzymes that transfer a glucose molecule from an activated sugar donor (UDP-glucose) to an acceptor molecule.
To overcome the limited availability and complex structure of this compound, researchers have focused on engineering these enzymes for higher efficiency. nih.gov A UGT from S. grosvenorii, UGT94-289-2, was engineered using a semi-rational design to create an improved biocatalyst, UGT-M2, specifically for the monoglucosylation of Mogroside IIIE to this compound. nih.govacs.org
This engineered enzyme was then integrated into an engineered Escherichia coli cell. nih.gov This whole-cell biocatalyst system was further designed to include a UDP-glucose regeneration system, which cleverly circumvents the need for the expensive exogenous UDP-glucose co-substrate. nih.govacs.org After optimizing the whole-cell biotransformation process, this system efficiently produced high-purity (>96.4%) this compound from Mogroside IIIE at a 1 L scale. nih.govacs.org The system achieved a high productivity of 29.78 g/(L·day) with a molar yield of 76.5%. nih.govacs.org This work provides a powerful alternative approach for the biosynthesis of this compound and demonstrates the potential of enzyme engineering in producing valuable natural compounds. nih.gov
Table 3: Engineered Whole-Cell Biocatalyst for this compound Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Approach | Whole-cell biocatalysis | nih.gov |
| Host Organism | Engineered Escherichia coli | nih.gov |
| Engineered Enzyme | UGT-M2 (from UGT94-289-2) | nih.govacs.org |
| Reaction | Monoglucosylation of Mogroside IIIE | nih.gov |
| Co-substrate System | Internal UDP-glucose regeneration | nih.govacs.org |
| Productivity | 29.78 g/(L·day) | nih.govacs.org |
| Molar Yield | 76.5% | nih.govacs.org |
| Product Purity | >96.4% | nih.govacs.org |
Directed Evolution and Site-Directed Mutagenesis of UGTs
The enzymatic production of this compound often relies on the use of UDP-glycosyltransferases (UGTs), which are responsible for attaching sugar moieties to the mogrol backbone. However, naturally occurring UGTs may not possess the optimal activity, stability, or specificity for industrial-scale production. To overcome these limitations, protein engineering techniques such as directed evolution and site-directed mutagenesis are employed to enhance the catalytic properties of these enzymes.
Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. This process involves generating a large library of mutant enzymes through random mutagenesis of the gene encoding the UGT. These variants are then screened for improved performance, such as higher catalytic efficiency or altered substrate specificity. For instance, researchers have utilized directed evolution to improve the β-(1,6)-glycosidic bond formation necessary for the synthesis of certain mogrosides. acs.orgnih.gov This was achieved through a combination of single nucleotide polymorphisms and direct evolution, guided by 3D structural analysis of the enzyme. acs.orgnih.gov
Site-directed mutagenesis, on the other hand, is a rational design approach that involves making specific, targeted changes to the amino acid sequence of a UGT. This method relies on a detailed understanding of the enzyme's structure and mechanism. By analyzing the crystal structure and using techniques like molecular docking, specific amino acid residues in the active site or substrate-binding pocket can be identified as targets for mutation. acs.orgnih.gov For example, the rational engineering of UGT74DD1 from Siraitia grosvenorii involved site-directed mutagenesis to alter its substrate specificity, enabling it to convert mogroside IIE into mogroside III. acs.org Subsequent rounds of structure-guided directed evolution and combinatorial active-site saturation testing of this mutant led to a significant increase in its catalytic activity. acs.org
Through these engineering strategies, UGTs can be tailored to efficiently catalyze the specific glycosylation steps required for the synthesis of this compound and other valuable mogrosides. These engineered enzymes can then be used in in vitro enzymatic reactions or integrated into microbial chassis for in vivo production.
| Enzyme | Engineering Strategy | Substrate | Product | Improvement |
| UGT Mutant M3 | Direct Evolution & SNP | Mogrosides | Glycosylated Mogrosides | Enhanced β-(1,6)-glycosidic bond formation |
| UGT74DD1-W351A | Site-Directed Mutagenesis | Mogroside IIE | Mogroside III | New catalytic capability |
| UGT74DD1 Mutant M6 | Structure-guided Directed Evolution & CAST | Mogroside IIE | Mogroside III | 46.1-fold increase in catalytic activity |
Synthetic Biology Approaches for Pathway Reconstruction
Synthetic biology offers a powerful framework for the heterologous production of complex natural products like this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. This approach involves the reconstruction of the entire biosynthetic pathway in a genetically tractable organism, allowing for large-scale and sustainable production.
The biosynthesis of mogrosides, including this compound, begins with the cyclization of 2,3-oxidosqualene (B107256) to form the mogrol aglycone. This is followed by a series of oxidation and glycosylation steps catalyzed by cytochrome P450 monooxygenases (CYPs) and UGTs, respectively. pnas.org A key challenge in reconstructing this pathway is the functional expression of plant-derived CYPs and UGTs in microbial hosts. These enzymes often require specific cofactors and post-translational modifications that may not be present in the heterologous host.
To address these challenges, metabolic engineering strategies are employed to optimize the microbial chassis. This can include:
Enhancing precursor supply: Increasing the intracellular pool of 2,3-oxidosqualene, the precursor for mogrol synthesis.
Optimizing enzyme expression: Balancing the expression levels of all the enzymes in the pathway to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product.
Cofactor engineering: Ensuring an adequate supply of cofactors such as NADPH for CYPs and UDP-glucose for UGTs.
Researchers have successfully reconstructed the biosynthetic pathway for mogroside V, a precursor to this compound, in yeast. nih.gov This involved the introduction and optimization of genes encoding key enzymes from Siraitia grosvenorii, including squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, CYPs, and UGTs. pnas.org While the complete de novo synthesis of this compound in a microbial host has not yet been fully reported, the successful production of its precursors demonstrates the feasibility of this approach. researchgate.net
| Organism | Approach | Key Genes Introduced/Modified | Target Compound(s) |
| Escherichia coli | Multi-enzyme system | UGTs, UDP-glucose regeneration enzymes | Sweet mogrosides |
| Saccharomyces cerevisiae | De novo biosynthesis pathway reconstruction | Squalene epoxidase, triterpenoid synthase, epoxide hydrolase, CYPs, UGTs | Mogrol, Mogroside V |
| Nicotiana benthamiana, Arabidopsis thaliana | Heterologous expression of multigene vector | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Mogrosides |
Pharmacological Investigations and Mechanistic Studies of 11 O Siamenoside I in Vitro and in Vivo Non Human
Enzyme Modulatory Activities
The interaction of 11-O-Siamenoside I with various enzymes, particularly those involved in carbohydrate metabolism, has been a subject of investigation. These studies provide insights into its potential role in modulating metabolic pathways.
Maltase Inhibitory Mechanisms
In vitro studies have demonstrated that this compound exhibits inhibitory effects against maltase, a key enzyme in the final steps of carbohydrate digestion. Research indicates that this compound has a maltase inhibitory effect with a reported half-maximal inhibitory concentration (IC50) of 10 mM to 12 mM. nih.gov The precise mechanism of this inhibition, including whether it is competitive, non-competitive, or mixed, requires further detailed kinetic studies to be fully elucidated. Understanding the kinetics of this inhibition is crucial for determining its physiological relevance and potential as a modulator of postprandial glycemic response.
Table 1: Maltase Inhibitory Activity of this compound
| Compound | IC50 (mM) | Source |
| This compound | 10 - 12 | nih.gov |
Antioxidant Potential and Related Pathways
The antioxidant properties of mogrosides, the class of compounds to which this compound belongs, have been explored in various studies. These investigations highlight their potential to counteract oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Inhibition of Oxidative Modification of Low-Density Lipoprotein (LDL)
The oxidative modification of low-density lipoprotein (LDL) is a critical initiating event in the development of atherosclerosis. Studies investigating the effects of extracts from Siraitia grosvenorii, which contain this compound, have demonstrated an inhibitory effect on copper-mediated LDL oxidation. While these studies often assess the entire extract or a mixture of mogrosides, they provide indirect evidence for the antioxidant potential of this compound in preventing the formation of oxidized LDL. Further research focusing on the isolated compound is needed to quantify its specific contribution to this protective effect and to elucidate the underlying molecular mechanisms, which may involve radical scavenging and metal chelation.
Anti-Inflammatory Research
Preliminary research into the broader class of mogrosides suggests potential anti-inflammatory activities. However, specific in vitro and non-human in vivo studies focusing exclusively on the anti-inflammatory properties and mechanisms of this compound are currently limited. Future investigations are warranted to explore its effects on key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to identify its potential molecular targets within the inflammatory response.
Modulation of Inflammatory Response Pathways (as part of mogrosides)
Mogrosides, the class of triterpene glycosides to which this compound belongs, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. scivisionpub.comnih.gov Research indicates that these compounds can effectively suppress the production of inflammatory mediators. nih.gov One of the primary mechanisms involved is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govherbalgram.org By inhibiting NF-κB activation, mogrosides lead to a decreased expression of pro-inflammatory cytokines. nih.gov
In various non-human models, mogrosides have been shown to reduce the levels of several key inflammatory molecules. For instance, in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, mogroside V significantly inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, studies on animal models of inflammation, such as ovalbumin-induced asthma in mice, have shown that mogroside V can alleviate lung inflammation by decreasing levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-5 (IL-5), and interleukin-6 (IL-6). herbalgram.orgnih.gov This anti-inflammatory activity also involves the modulation of other pathways, including the JAK-STAT pathway. herbalgram.org
Table 1: Modulation of Inflammatory Mediators by Mogrosides
| Mediator | Model System | Observed Effect | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | |||
| TNF-α, IL-1β, IL-6 | LPS-treated RAW 264.7 cells | Production significantly inhibited | nih.gov |
| TNF-α, IL-5 | Ovalbumin-induced asthmatic mice | Levels decreased in lung tissue | herbalgram.org |
| Inflammatory Enzymes | |||
| iNOS, COX-2 | LPS-treated RAW 264.7 cells | Protein expression inhibited | nih.gov |
| Signaling Pathways | |||
| NF-κB | LPS-treated RAW 264.7 cells | Activation and phosphorylation of p65 inhibited | herbalgram.orgnih.gov |
| JAK-STAT | Ovalbumin-induced asthmatic mice | Activation of JAK1 and Stat1 inhibited | herbalgram.org |
Cellular Signaling Pathway Interventions (e.g., PI3K/AKT Pathway of related compounds)
The therapeutic potential of mogrosides and their metabolites extends to their ability to intervene in crucial cellular signaling pathways, such as the PI3K/AKT pathway. This pathway is fundamental for regulating cell growth, proliferation, survival, and metabolism. researchgate.net Studies on related mogrosides have indicated that their biological effects are often mediated through the modulation of this pathway. acs.orgnih.gov
For example, mogroside V has been found to exert anti-inflammatory effects by activating the AKT/AMPK-Nrf2 signaling pathway in lipopolysaccharide-challenged BV-2 microglial cells. acs.org Activation of AKT and AMP-activated protein kinase (AMPK) is a key cellular response to inflammation and metabolic stress. acs.org In other contexts, such as diabetic complications, mogrosides have been shown to ameliorate cellular damage by activating the AMPK/SIRT1 signaling pathway. researchgate.net Furthermore, extracts rich in mogrosides have been noted to improve insulin resistance in type 2 diabetes models by activating the PI3K/Akt signaling pathway, which enhances glucose uptake and metabolism. researchgate.net These findings suggest that the modulation of the PI3K/AKT and related energy-sensing pathways like AMPK is a significant mechanism for the pharmacological activities of these compounds. nih.gov
Chemopreventive Agent Research (Non-Human)
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction
A primary screening method for identifying potential antitumor-promoting agents involves assessing their ability to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA). researchgate.net The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is commonly used to induce EBV-EA in latently infected lymphoblastoid Raji cells. nih.govresearchgate.net
Research on cucurbitane glycosides isolated from the fruit of Momordica grosvenori (the source of this compound) has demonstrated potent inhibitory effects on TPA-induced EBV-EA activation. nih.govresearchgate.net In one comprehensive study, a range of triterpenoids, including numerous mogrosides and related compounds, were evaluated. The results indicated that all tested compounds exhibited strong inhibitory activity, with inhibition rates between 70-100% at a concentration of 1 x 10³ mol ratio/TPA. nih.govresearchgate.net This suggests that compounds from this class, including Siamenoside I, possess significant potential as chemopreventive agents by interfering with the tumor promotion stage of carcinogenesis. mdpi.com
**Table 2: Chemopreventive Activity of Cucurbitane Triterpenoids from *M. grosvenori***
| Assay | Cell Line | Inducing Agent | Tested Compounds | Result | Reference |
|---|---|---|---|---|---|
| Inhibition of EBV-EA Activation | Raji cells | TPA | 18 triterpenoids (including various mogrosides) and 11-oxomogrol | Potent inhibition (70-100%) observed for all tested compounds. | nih.govresearchgate.net |
Suppression of Two-Stage Carcinogenesis in Animal Models
The two-stage model of skin carcinogenesis is a well-established in vivo method for studying chemopreventive agents. nih.gov This model typically involves the application of a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like TPA. researchgate.net This process mimics the initiation and promotion stages of cancer development. nih.gov
Studies have indicated that specific mogrosides possess inhibitory effects within this model. mdpi.com Research has shown that mogroside V and 11-oxo-mogroside V exhibited inhibitory activity in mouse skin carcinogenesis models. mdpi.com This suggests that these compounds can interfere with the process of tumor development, potentially by suppressing the clonal expansion of initiated cells during the promotion phase, which aligns with the inhibitory effects seen on EBV-EA induction. The ability to suppress tumor formation in these preclinical models further highlights the chemopreventive potential of mogrosides. nih.gov
Neuroprotective Investigations (based on related mogrol (B2503665) activity)
Promotion of Neurite Outgrowth and Inhibition of Cell Apoptosis
Mogrol, the aglycone of mogrosides like this compound, has been the subject of neuroprotective research. mdpi.com These investigations suggest that mogrol may protect against neuronal damage and promote neuronal health. Studies have focused on its ability to mitigate neuroinflammation and prevent apoptosis (programmed cell death) in the brain.
In mouse models of neuroinflammation and memory impairment, mogrol treatment has been shown to significantly reduce microglial overactivation and prevent apoptosis in the hippocampus. The mechanism for this anti-apoptotic effect involves the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines that can trigger neuronal cell death. While direct studies on mogrol's effect on neurite outgrowth are limited, the ability to protect neurons from apoptosis and reduce neuroinflammation is a critical aspect of maintaining neuronal plasticity and function, creating a permissive environment for processes like neurite maintenance and repair. mdpi.com
Table 3: Neuroprotective Effects of Mogrol
| Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-induced neuroinflammation in mice | Reduced microglial overactivation; inhibited NF-κB signaling. | mdpi.com |
| Anti-apoptotic | Aβ₁₋₄₂-induced apoptosis in mouse hippocampus | Prevented apoptotic response in hippocampal neurons. | |
| Memory Improvement | Aβ₁₋₄₂-induced memory impairment in mice | Alleviated memory deficits in behavioral tests (e.g., Y-maze). |
Structure Activity Relationship Sar Studies of 11 O Siamenoside I and Its Analogs
Influence of Glycosylation Patterns on Biological Activities
The arrangement and number of sugar units, known as glycosylation patterns, significantly impact the biological activities and taste profiles of mogrosides, including 11-O-Siamenoside I.
Number and Position of Glucose Units
The quantity and placement of glucose units are determinant factors for the perceived taste of mogrosides. nih.gov Generally, mogrosides with four or more glucose units, such as siamenoside I, mogroside V, and mogroside VI, are intensely sweet. nih.gov Conversely, those with fewer than three glucose units, like mogroside IIE and mogroside III, often exhibit a bitter taste. acs.org
The process of glycosylation, where glucose units are progressively added to the mogrol (B2503665) core, is crucial in the development of sweetness. During the ripening of Siraitia grosvenorii fruits, bitter-tasting mogrosides like mogroside IA1 and IIE are converted into the highly sweet mogrosides IV and V. tandfonline.comtandfonline.com This transformation highlights the direct correlation between the number of glucose moieties and the sweetness intensity.
Branched Sugar Moieties
The branching of sugar chains attached to the mogrol aglycone also plays a role in modifying the properties of mogrosides. While linear glycosylation contributes to sweetness, branched structures can further enhance it. For instance, the branched glucose chains in mogroside V are thought to contribute to its high sweetness level compared to linearly glycosylated mogrosides. The enzymatic addition of glucose units can occur at different positions, leading to a variety of mogroside structures with diverse properties. acs.org
Role of Aglycone Modifications on Bioactivity
Modifications to the aglycone, the non-sugar part of the molecule, are critical in determining the biological activity of mogrosides.
Oxygen Functionality at C-11 Position
The presence and orientation of an oxygen-containing group at the C-11 position of the mogrol backbone significantly influence the bioactivity and taste of mogrosides. For example, 11-oxo-mogroside V has demonstrated a notable ability to inhibit LDL oxidation. frontiersin.orgoup.com In a study, 11-oxo-mogrol, an aglycone with an oxygen function at C-11, showed the best anti-inflammatory activity among eighteen tested triterpenoids. researchgate.net The stereochemistry of the hydroxyl group at this position is also crucial; an 11α-hydroxyl group is associated with sweetness, whereas an 11β-hydroxyl group can lead to a tasteless compound.
Hydroxylation of Side Chains
Hydroxylation, the addition of hydroxyl (-OH) groups, to the side chains of the mogrol structure can also modulate biological effects. While specific research on the direct impact of side-chain hydroxylation on this compound is limited, the general principle in saponin (B1150181) chemistry is that such modifications can alter the polarity and, consequently, the interaction of the molecule with biological targets.
Comparative Analysis with Other Mogrosides
This compound, also known simply as Siamenoside I, is distinguished from other mogrosides by its unique structure and properties. It is recognized as the sweetest among the cucurbitane glycosides, with its sweetness being reported as 563 times that of a 5% sucrose (B13894) solution. mdpi.comnih.gov
In comparison to mogroside V, which is the most abundant mogroside in monk fruit, siamenoside I exhibits a higher sweetness intensity. mdpi.com However, some studies suggest it may have slightly lower physiological activity in certain aspects compared to other mogrosides. nih.govresearchgate.net For instance, in terms of maltase inhibitory effect, siamenoside I (with an IC50 value of 10 mM) is more potent than both mogroside V (IC50 of 14 mM) and mogroside IV (IC50 of 12 mM). mdpi.com
The metabolic fate of siamenoside I also differs, with studies identifying 86 metabolites in rats, primarily distributed in the intestine, stomach, kidney, and brain. mdpi.com Mogroside IIIE was found to be the most widely distributed of these metabolites. mdpi.com
The table below provides a comparative overview of this compound and other selected mogrosides.
| Compound Name | Sweetness Level | Notable Biological Activities |
| This compound | Very High | Potent maltase inhibitor, potential cancer chemopreventive agent. mdpi.com |
| Mogroside V | High | Antioxidant, anti-inflammatory, anticancer, antidiabetic. acs.org |
| Mogroside IV | Moderate | Slows symptoms of pulmonary fibrosis, inhibits cancer cell proliferation. nih.gov |
| 11-Oxo-Mogroside V | Not specified | Significantly inhibits LDL oxidation. frontiersin.org |
| Mogroside IIE | Bitter | - |
| Mogroside III | Low/Bitter | - |
Advanced Analytical Characterization and Quantification Methods for 11 O Siamenoside I
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile triterpenoid (B12794562) glycosides like 11-O-Siamenoside I. This hyphenated technique combines the potent separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, enabling the detection and identification of individual components within a complex mixture.
High-Performance Liquid Chromatography coupled with Electrospray Ionization (ESI), Ion Trap (IT), and Time of Flight (TOF) mass spectrometry is a highly effective tool for metabolic studies involving mogrosides. This technique has been instrumental in identifying metabolites of related compounds, which includes the formation of this compound. For instance, in studies investigating the biotransformation of Mogroside V by human intestinal microbiota, HPLC-ESI-IT-TOF-MS was used to analyze the resulting products. researchgate.net The analysis identified several metabolites formed through stepwise deglycosylation of the parent compound, with Siamenoside I being one of the detected transformation products. researchgate.net
The power of this method lies in its multistage mass spectrometry (MSn) capability. nih.govnih.gov After the initial ionization of the molecule, the ion trap can sequentially isolate and fragment ions of interest. This process generates detailed fragmentation patterns that provide critical information for the structural characterization of the analyte and its metabolites. nih.govnih.gov The high mass accuracy provided by the TOF analyzer further aids in the confident identification of the elemental composition of the detected ions.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2µm particles to achieve higher resolution, improved sensitivity, and faster analysis times. nih.gov When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, UPLC becomes an exceptionally powerful tool for profiling complex chemical mixtures, such as those found in herbal medicines. nih.govnih.gov UPLC-QTOF-MS/MS is considered one of the most sophisticated techniques for rapidly revealing the chemical profile of medicinal herbs. nih.gov
This method is highly applicable for the analysis of this compound in its natural source, monk fruit (Siraitia grosvenorii). The high resolution and mass accuracy of QTOF-MS allow for the precise determination of molecular formulas, while tandem mass spectrometry (MS/MS) capabilities provide structural information through controlled fragmentation. frontiersin.orgmdpi.com This combination enables the unambiguous identification of known compounds like this compound and the tentative assignment of new or unexpected analogues in crude extracts. nih.govfrontiersin.org The detailed fragmentation patterns obtained can serve as diagnostic markers for the structural characterization of specific classes of compounds. frontiersin.org
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC-ESI-IT-TOF-MSn | Combines HPLC separation with ESI for ionization, an ion trap for sequential fragmentation (MSn), and a TOF analyzer for high-resolution mass detection. | Identification as a biotransformation product of Mogroside V; structural characterization through multistage fragmentation. researchgate.net |
| UPLC-QTOF/MS & MS/MS | Utilizes UPLC for high-resolution, rapid separation. QTOF-MS provides high mass accuracy for elemental composition, and MS/MS provides structural data via fragmentation. | Rapid and reliable profiling in plant extracts; unambiguous identification and potential discovery of new analogues. nih.govfrontiersin.org |
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and efficient planar chromatographic technique used for the separation and analysis of compounds in herbal materials. nih.govresearchgate.net It offers several advantages, including simplicity, high throughput, and tolerance to complex sample matrices. researchgate.net HPTLC has been successfully applied to the chemical analysis of monk fruit products to differentiate samples based on their chemical profiles. researchgate.net
In this context, HPTLC methods have been developed for the simultaneous separation of various mogrosides and related compounds. This compound, listed as Siamenoside I, has been identified in HPTLC chromatograms of monk fruit samples alongside other key compounds like Mogroside V and Mogroside IV. researchgate.net After separation on the HPTLC plate, compounds are visualized using specific derivatization reagents, such as 10% sulfuric acid in ethanol (B145695), which allows for detection under white light or UV light (e.g., 366 nm). researchgate.net The resulting chromatogram serves as a chemical fingerprint, which can be used for quality control and authentication of raw materials and finished products.
Spectroscopic Methods for Structural Elucidation (General Mention of Spectral Data, no specific data)
The definitive structural elucidation of a natural product like this compound relies on a combination of spectroscopic methods. nih.gov While chromatography-mass spectrometry techniques are excellent for identification and analysis within mixtures, isolating the pure compound allows for more detailed structural analysis.
Mass spectrometry (MS) provides the molecular weight and elemental composition of the molecule. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), including 1H-NMR, 13C-NMR, and two-dimensional experiments (e.g., COSY, HMQC, HMBC), are indispensable for establishing the precise connectivity of atoms and the stereochemistry of the molecule. mdpi.comiaea.org These methods provide a complete picture of the molecular architecture, confirming the identity and arrangement of the aglycone core and the positions of the glycosidic linkages.
Radiolabeling Techniques for Mechanistic Tracing
Radiolabeling is a powerful technique used to trace the metabolic fate and distribution of molecules within biological systems. longdom.org This method involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of the target compound. nih.gov By introducing radiolabeled this compound into an in vitro or in vivo model, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. nih.gov
This approach allows for the quantitative determination of the parent compound and all its metabolites in various tissues and fluids, providing invaluable insights into its pharmacokinetic profile and metabolic pathways. nih.gov The unique properties of radioactive materials allow scientists to gain a deeper understanding of complex biological processes at the molecular level. longdom.org
Quantitative Analysis Methodologies (e.g., External Standard Method)
For the accurate quantification of this compound in various samples, validated analytical methods are essential. The external standard method is a widely used approach in quantitative chromatography. This methodology involves preparing a series of standard solutions containing known concentrations of a pure reference standard of this compound.
These standards are analyzed using a validated chromatographic method, such as UPLC-MS/MS, to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration. mdpi.com The sample containing an unknown amount of this compound is then analyzed under the identical conditions. By comparing the instrument response from the sample to the calibration curve, the precise concentration of the analyte in the original sample can be determined. nih.gov For this method to be reliable, it must be validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and quantification). mdpi.com
Future Research Directions for 11 O Siamenoside I
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthetic pathway of mogrosides, including 11-O-Siamenoside I, is a complex process involving multiple enzyme families. The initial steps, from the cyclization of 2,3-oxidosqualene (B107256) to form the mogrol (B2503665) aglycon, are catalyzed by enzymes such as cucurbitadienol (B1255190) synthase, epoxide hydrolases, and cytochrome P450s. nih.govpnas.org The mogrol scaffold is then decorated with glucose units by UDP-glycosyltransferases (UGTs) to form various mogrosides. pnas.orgoup.com
While the general pathway is known, the specific enzymes responsible for each glycosylation step that leads to the diverse range of mogrosides are not fully identified. oup.com Glycosylation is a key modification in the biosynthesis of sweet mogrosides, and specific UGTs determine the number and position of the sugar groups. nih.gov For instance, UGT94-289-3 has been identified as a key glycosyltransferase that can convert mogroside III into sweeter mogrosides. nih.gov However, the precise enzymatic steps and the UGTs that specifically produce the this compound structure remain an area for active investigation. Future research must focus on identifying and characterizing these undiscovered UGTs and other potential modifying enzymes.
Furthermore, the regulatory mechanisms that control the expression of these biosynthetic genes are poorly understood. Transcriptomic data shows that the expression of genes for the early pathway steps is high in young fruit, while the expression of branching UGTs increases as the fruit matures. pnas.org Unraveling the transcription factors and signaling cascades that govern these temporal expression patterns is essential for understanding and manipulating mogroside accumulation in the plant.
| Enzyme Class | Known Role in Mogroside Biosynthesis | Area for Future Research |
| Cucurbitadienol Synthase (CS) | Catalyzes the cyclization of 2,3-oxidosqualene to form the initial triterpenoid (B12794562) skeleton. nih.gov | Investigating allelic variations for enhanced catalytic efficiency. nih.gov |
| Cytochrome P450s (CYP450) | Responsible for oxygenation and hydroxylation of the mogrol backbone, such as the C11-hydroxylation. pnas.org | Identification of specific P450s for all hydroxylation steps. |
| Epoxide Hydrolases (EPH) | Involved in the further oxidation of cucurbitadienols to produce mogrol. nih.gov | Characterizing the full set of EPH enzymes in the pathway. |
| UDP-Glycosyltransferases (UGTs) | Sequentially add glucose moieties to the mogrol aglycon to create different mogrosides. oup.com | Identification and functional characterization of the specific UGTs responsible for the final structure of this compound and other low-abundance mogrosides. |
Comprehensive Molecular Target Identification and Signaling Pathway Mapping
The biological activities of mogrosides are well-documented, but the precise molecular targets through which this compound exerts its effects are largely unknown. Identifying these direct protein targets is a critical step toward understanding its mechanism of action. griffith.edu.au Computational methods and advanced analytical techniques like mass spectrometry-based proteomics can accelerate this process without the need for chemical labeling of the compound. griffith.edu.au
Research on related compounds provides important clues. For example, 11-oxo-mogrol, a derivative of the same mogrol backbone, has been shown to regulate the PI3K/AKT signaling pathway, which is involved in inflammation. tandfonline.comresearchgate.net It is plausible that this compound or its metabolites could interact with components of this or other major signaling pathways, such as the MAP-kinase pathways (ERKs, JNKs, p38). nih.govgenome.jp Future studies should aim to create a comprehensive map of these interactions. This involves identifying the primary binding proteins and mapping the downstream cascade of events, which could include changes in protein phosphorylation and gene expression. nih.govpitt.edu In rats, the metabolism of this compound involves reactions like deglycosylation and hydroxylation, and its metabolites are found distributed in the intestine, stomach, kidney, and brain. mdpi.com Understanding which of these metabolites are the active forms is crucial for mapping their biological effects.
| Signaling Pathway | Potential Relevance to this compound | Research Objective |
| PI3K/Akt Pathway | A known target for the related compound 11-oxo-mogrol, involved in inflammation and cell survival. tandfonline.comnih.gov | To determine if this compound or its metabolites directly modulate key proteins in this pathway. |
| MAP-Kinase Pathways (ERK, JNK, p38) | Central pathways in cellular responses to external stimuli, including stress and inflammation. nih.gov | To investigate the effect of this compound on the activation state of MAP-kinases in relevant cell models. |
| Sweet Taste Receptor (TAS1R2/TAS1R3) | The primary target for the sweet taste of mogrosides. mdpi.com | To model the specific interactions of the this compound structure with the receptor to better understand its high sweetness intensity. |
Development of Advanced Biomanufacturing Platforms
The natural abundance of this compound is low, making extraction from plant sources inefficient for large-scale production. mdpi.com This has driven the development of advanced biomanufacturing platforms. Current research has shown success in using immobilized enzymes to produce Siamenoside I. mdpi.comresearchgate.net Specifically, β-glucosidase can be used in a continuous bioreactor to hydrolyze mogroside V, a more abundant mogroside, into Siamenoside I and mogroside IV. mdpi.com This enzymatic conversion method avoids harsh chemical processes and allows for a higher yield of the target compound. mdpi.com
Future advancements will likely focus on two main areas: optimizing enzyme bioreactors and developing microbial cell factories. For bioreactors, research is needed to improve enzyme stability, catalytic efficiency, and the reusability of the immobilized system. mdpi.com For microbial platforms, synthetic biology offers a powerful alternative. oup.com Scientists have successfully engineered Saccharomyces cerevisiae (yeast) to produce the mogrol aglycon. nih.gov The next step is to introduce the specific, and currently uncharacterized, UGTs into these engineered yeast strains to enable the complete synthesis of this compound from simple sugars. researchgate.net This would create a scalable and sustainable fermentation-based production process.
Exploration of Novel Structure-Activity Relationships through Synthetic Modifications
The biological activity and physical properties of mogrosides are intrinsically linked to their chemical structure, particularly the number and linkage of the glucose residues attached to the mogrol core. tandfonline.com Understanding this structure-activity relationship (SAR) is key to designing novel analogs with enhanced or new functionalities. creative-proteomics.commdpi.com
Studies have already shown that for anti-inflammatory activity, mogrosides with fewer sugar groups, such as 11-oxo-mogrol, tend to be more potent. tandfonline.com This may be because the smaller size reduces steric hindrance, allowing for better binding to target proteins. tandfonline.com Conversely, the specific glycosylation pattern of this compound is responsible for its exceptionally high sweetness, which is reported to be 563 times that of a 5% sucrose (B13894) solution. mdpi.commdpi.com
Future research should systematically explore these relationships through the targeted synthetic modification of the this compound molecule. This involves creating a library of derivatives by:
Selective deglycosylation: Removing specific sugar units to pinpoint their role in a particular biological activity.
Altering glycosidic linkages: Changing the connection points between sugar units (e.g., from 1→6 to 1→2) to see how it affects function.
Modifying the aglycon: Making chemical changes to the mogrol backbone itself, for instance at the C11 or C24 positions. researchgate.net
By correlating these structural changes with functional outcomes, researchers can develop quantitative structure-activity relationship (QSAR) models to predict the properties of new compounds. creative-proteomics.com
Application of Multi-Omics and Systems Biology Approaches
A holistic understanding of this compound requires the integration of multiple layers of biological data, a hallmark of systems biology. frontiersin.orgbrjac.com.br Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for dissecting the complex biological systems related to this compound. nih.govnih.gov
These approaches have already been instrumental in identifying candidate genes involved in mogroside biosynthesis by comparing gene expression profiles with metabolite accumulation in S. grosvenorii at different stages of fruit development. pnas.orgnih.gov Future research can expand on this by:
Integrated Omics Analysis: Combining transcriptomic and proteomic data to build more accurate models of the mogroside biosynthetic network and its regulation.
Metabolomic Profiling: Using high-resolution mass spectrometry to perform in-depth profiling of all mogroside-related metabolites in response to different genetic or environmental perturbations. This can help uncover previously unknown intermediates and side-products of the pathway.
Genome-Wide Association Studies (GWAS): Analyzing the genomes of different S. grosvenorii varieties to link genetic variations to specific mogroside profiles, potentially identifying novel genes or regulatory elements that control the production of this compound.
By integrating these large datasets, systems biology can provide a comprehensive picture of how this compound is produced in nature and how it interacts with other biological systems, ultimately accelerating progress in all other areas of future research. brjac.com.brnih.gov
Q & A
Q. How can researchers reliably identify and characterize 11-O-Siamenoside I in plant extracts?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with ≥95% purity standards for initial separation and quantification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-reference retention times, molecular ion peaks ([M+H]⁺/M⁻), and NMR chemical shifts with published data for validation . For novel sources, combine these techniques with comparative analysis against authenticated reference compounds.
Q. What are effective strategies for isolating this compound from complex plant matrices?
Methodological Answer: Employ sequential extraction using polar solvents (e.g., methanol/water mixtures), followed by liquid-liquid partitioning and column chromatography (e.g., macroporous resin or silica gel). Optimize purification via preparative HPLC with a C18 column and gradient elution. Monitor purity at each stage using thin-layer chromatography (TLC) and confirm via HPLC-UV/ELSD .
Q. How should researchers validate the purity and stability of this compound in experimental settings?
Methodological Answer: Conduct accelerated stability studies under varying temperatures, pH, and light exposure. Use HPLC to track degradation products and quantify stability. For biological assays, validate compound integrity post-incubation using LC-MS/MS. Document protocols in line with reproducibility guidelines, such as those in the Cochrane Handbook for systematic reviews .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported bioactivity of this compound across studies?
Methodological Answer: Perform dose-response assays with standardized cell lines or animal models to control for variability. Use systematic review frameworks (e.g., PRISMA guidelines) to analyze conflicting data, focusing on differences in assay conditions, purity levels, or metabolite interference . Include negative controls and replicate experiments to isolate compound-specific effects.
Q. What methodologies are suitable for elucidating the molecular targets of this compound in metabolic pathways?
Methodological Answer: Combine affinity chromatography with proteomics (e.g., pull-down assays and LC-MS/MS) to identify binding partners. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo studies, use CRISPR-Cas9 knockout models to assess pathway dependencies .
Q. How can researchers integrate multi-omics data to study the systemic effects of this compound?
Methodological Answer: Apply transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics in tandem to map compound-induced changes. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify convergent pathways. Validate findings with targeted assays (e.g., qPCR for gene expression, ELISA for protein quantification) .
Q. What statistical models are recommended for analyzing dose-dependent responses in preclinical studies of this compound?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Ensure power analysis is performed a priori to determine sample sizes, adhering to principles in Developing and Evaluating Complex Interventions .
Q. How should contradictory findings in the pharmacokinetics of this compound be resolved?
Methodological Answer: Conduct comparative pharmacokinetic studies across species, controlling for factors like bioavailability and metabolic enzyme expression. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Validate with in vitro hepatocyte assays and in vivo microdialysis .
Methodological Frameworks
How to formulate a hypothesis-driven research question for this compound using the P-E/I-C-O framework?
Example:
- Population (P) : Diabetic rodent models.
- Exposure/Intervention (E/I) : Oral administration of this compound (10–50 mg/kg/day).
- Comparison (C) : Placebo vs. metformin (positive control).
- Outcome (O) : Fasting blood glucose reduction and pancreatic β-cell function. Design shell tables to track variables (e.g., glucose levels, insulin sensitivity) and ensure alignment with public health significance criteria .
Q. What are best practices for ensuring reproducibility in synthesizing this compound derivatives?
Methodological Answer: Document reaction conditions (temperature, solvent, catalyst) in machine-readable formats (e.g., ChemML). Use open-access platforms like PubChem for sharing spectral data. Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including full characterization of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
